(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate
Description
(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate (CAS: 2173637-09-5) is a chiral cyclohexane dicarboxylate ester with a molecular formula of C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol. It is characterized by a tert-butyl group at the 1-position and an ethyl ester at the 2-position of the cyclohexane ring . The compound is typically stored under dry conditions at room temperature and has a purity exceeding 95% .
Properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1S,2R)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWCWZHPKFYNL-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135787 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173637-09-5 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, (1R,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of the corresponding cyclohexane dicarboxylic acid. One common method is the reaction of (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential in drug development due to its unique stereochemistry.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-tert-Butyl 2-ethyl cyclohexane-1,2-dicarboxylate exerts its effects depends on its application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by stabilizing transition states. In biological systems, it may interact with specific enzymes or receptors, influencing their activity through steric and electronic effects.
Comparison with Similar Compounds
Hazard Profile :
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
Precautionary measures include avoiding inhalation (P261) and specific protocols for skin/eye contact (P305+P351+P338, P302+P352) .
The compound’s stereochemistry (1R,2S) and bulky tert-butyl group suggest applications in asymmetric synthesis or as a chiral building block in pharmaceuticals.
Comparison with Structurally Similar Compounds
Dimethyl (1S,2S)-Cyclohexane-1,2-dicarboxylate
Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Physical State : Colorless to yellowish liquid .
Solubility : Soluble in ethers and alcohols; insoluble in water.
Applications : Intermediate in pharmaceuticals and agrochemicals. Synthesized via esterification of 1,2-cyclohexanediol with methyl groups under acid catalysis .
Key Differences :
- Ester Groups : Methyl esters (vs. tert-butyl and ethyl in the target compound), reducing steric hindrance.
- Physical State : Liquid vs. solid (target compound), influencing handling and formulation.
- Stereochemistry : (1S,2S) configuration may lead to divergent reactivity in chiral environments.
Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate
Molecular Formula : C₂₄H₄₄O₄
Molecular Weight : 396.6 g/mol
Purity : 97% .
Applications : Likely used as a plasticizer due to its long alkyl chains enhancing flexibility and lipophilicity.
Key Differences :
- Ester Groups : Bulky 2-ethylhexyl groups increase molecular weight and hydrophobicity.
- Functionality : Suited for polymer applications rather than fine chemical synthesis.
Calcium Cyclohexane-1,2-dicarboxylate
Molecular Formula: C₈H₁₀CaO₄ Molecular Weight: 210.24 g/mol Physical State: Ionic solid (calcium salt) . Applications: Potential use in catalysis or metal coordination chemistry due to polar, water-soluble nature.
Key Differences :
- Chemical Form : Ionic salt vs. neutral ester, drastically altering solubility and reactivity.
- Utility : More suited for industrial processes requiring metal ions.
Fluorinated Cyclopropane Analogs
Example: rel-(1S,2S)-1-tert-Butyl 2-ethyl 1-(bis(tert-butoxycarbonyl)amino)-2-fluorocyclopropane-1,2-dicarboxylate . Key Features:
- Cyclopropane Ring : Introduces ring strain, affecting reactivity and stability.
- Applications : Likely used in medicinal chemistry for targeted drug design.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications | Unique Features |
|---|---|---|---|---|---|
| (1R,2S)-1-tert-Butyl 2-ethyl ester | C₁₄H₂₄O₄ | 256.34 | Solid | Chiral synthesis | tert-butyl group, high purity |
| Dimethyl (1S,2S)-ester | C₁₀H₁₆O₄ | 200.23 | Liquid | Pharma intermediates | Low steric hindrance |
| Bis(2-ethylhexyl) ester | C₂₄H₄₄O₄ | 396.6 | Liquid | Plasticizers | High lipophilicity |
| Calcium salt | C₈H₁₀CaO₄ | 210.24 | Solid | Catalysis | Ionic, water-soluble |
| Fluorinated cyclopropane derivative | C₂₀H₃₁FNO₆ | 424.47 | Solid | Drug discovery | Fluorine, cyclopropane ring |
Q & A
Q. How to troubleshoot conflicting spectroscopic data (e.g., NMR vs. IR) for intermediate characterization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
